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molecular formula C12H13NO B8599550 8-Methoxy-5,6-dihydro-4H-pyrrolo(3,2,1-ij]quinoline

8-Methoxy-5,6-dihydro-4H-pyrrolo(3,2,1-ij]quinoline

Cat. No. B8599550
M. Wt: 187.24 g/mol
InChI Key: JEZBJWRSEFQAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07230011B2

Procedure details

8-Methoxy-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (3.0 g, 13.8 mmol), was added to BH3-THF (1.0 M, 30 mL, 30 mmol) dropwise at 0° C. After addition the reaction mixture was stirred 0° C. for 5 h, then warmed to room temperature and stirred for 12 h. The reaction was quenched by adding 5N HCl cautiously at 0° C. at until no gas evolution to pH=8. The reaction mixture was diluted with water, extracted with ether, the combined organic layers were washed with brine, dried over Na2SO4. The solvate was removed in vacuo and purified by flash chromatography using hexanes/ethyl acetate (9:1). After purification, 1.3 g (50%) of title compound was obtained: 1H NMR (300 MHz, CDCl3) 2.21-2.27 (m, 2H), 2.96 (t, 2H, J=6.1 Hz), 3.83 (s, 3H), 4.13 (t, 2H, J=5.8 Hz), 6.36 (d, 1H, J=2.8 Hz), 6.62 (d, 1H, J=1.4 Hz), 6.91 (d, 1H, J=2.2 Hz), 7.05 (d, 1H, J=2.7 Hz).
Name
8-Methoxy-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10]3=[C:11]([C:13](=O)[C:14](=O)[N:9]3[CH2:8][CH2:7][CH2:6]2)[CH:12]=1.B.C1COCC1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10]3=[C:11]([CH:13]=[CH:14][N:9]3[CH2:8][CH2:7][CH2:6]2)[CH:12]=1 |f:1.2|

Inputs

Step One
Name
8-Methoxy-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Quantity
3 g
Type
reactant
Smiles
COC=1C=C2CCCN3C2=C(C1)C(C3=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred 0° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 5N HCl cautiously at 0° C. at until no gas evolution to pH=8
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvate was removed in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
After purification

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=C2CCCN3C2=C(C1)C=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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